molecular formula C19H21N9O6 B11653164 4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl morpholine-4-carboxylate

4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl morpholine-4-carboxylate

Cat. No.: B11653164
M. Wt: 471.4 g/mol
InChI Key: KJBVOHVYCDVRCV-UFFVCSGVSA-N
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Description

4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl morpholine-4-carboxylate is a complex organic compound featuring multiple functional groups, including an oxadiazole, triazole, and morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl morpholine-4-carboxylate typically involves multi-step organic synthesis. A common route includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a nitrile oxide.

    Coupling Reactions: The triazole and oxadiazole intermediates are then coupled using carbodiimide chemistry to form the desired hydrazone linkage.

    Final Assembly: The morpholine-4-carboxylate moiety is introduced via esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and triazole moieties.

    Reduction: Reduction reactions can target the nitro groups in the oxadiazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring and the triazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and thiols.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

Biologically, the compound has potential as an antimicrobial and anticancer agent. The presence of the triazole and oxadiazole rings, known for their biological activity, enhances its pharmacological profile.

Medicine

In medicine, it is being explored for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a promising lead compound in drug discovery.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The triazole and oxadiazole rings can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes in microbes or cancer cells, resulting in their death.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl morpholine-4-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which is not commonly found in other molecules. This unique structure allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21N9O6

Molecular Weight

471.4 g/mol

IUPAC Name

[4-[(E)-[[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carbonyl]hydrazinylidene]methyl]-2-methoxyphenyl] morpholine-4-carboxylate

InChI

InChI=1S/C19H21N9O6/c1-11-15(22-26-28(11)17-16(20)24-34-25-17)18(29)23-21-10-12-3-4-13(14(9-12)31-2)33-19(30)27-5-7-32-8-6-27/h3-4,9-10H,5-8H2,1-2H3,(H2,20,24)(H,23,29)/b21-10+

InChI Key

KJBVOHVYCDVRCV-UFFVCSGVSA-N

Isomeric SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC

Canonical SMILES

CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)N4CCOCC4)OC

Origin of Product

United States

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